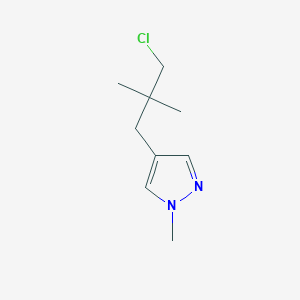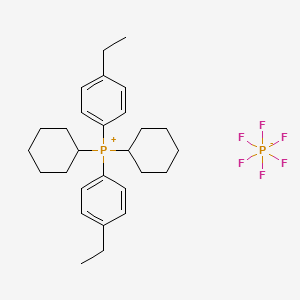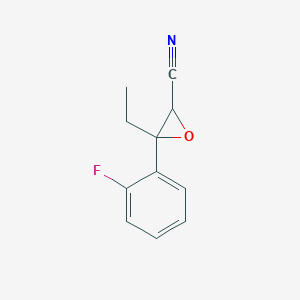
3-Ethyl-3-(2-fluorophenyl)oxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Ethyl-3-(2-fluorophenyl)oxirane-2-carbonitrile typically involves the reaction of 2-fluorobenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol. This intermediate is then treated with cyanogen bromide to introduce the nitrile group, followed by epoxidation using a suitable oxidizing agent such as m-chloroperbenzoic acid . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-Ethyl-3-(2-fluorophenyl)oxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly in the presence of Lewis acids like boron trifluoride.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions include arylacetic acid derivatives and arylacetic amide derivatives .
Scientific Research Applications
3-Ethyl-3-(2-fluorophenyl)oxirane-2-carbonitrile has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-(2-fluorophenyl)oxirane-2-carbonitrile involves its reactivity with nucleophiles. The compound undergoes a Meinwald rearrangement in the presence of acids or Lewis acids, forming arylacetyl cyanides. These intermediates can then react with nucleophiles such as amines or alcohols through an addition-elimination process, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar compounds to 3-Ethyl-3-(2-fluorophenyl)oxirane-2-carbonitrile include other oxiranecarbonitriles like 3-ethyl-3-(3-fluorophenyl)oxirane-2-carbonitrile . Compared to these compounds, this compound offers unique reactivity and selectivity due to the position of the fluorine atom on the phenyl ring, which can influence the compound’s electronic properties and reactivity patterns .
Properties
Molecular Formula |
C11H10FNO |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
3-ethyl-3-(2-fluorophenyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C11H10FNO/c1-2-11(10(7-13)14-11)8-5-3-4-6-9(8)12/h3-6,10H,2H2,1H3 |
InChI Key |
IMITXALSOJZMRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C#N)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



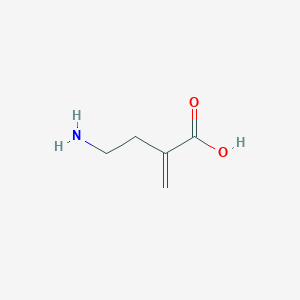
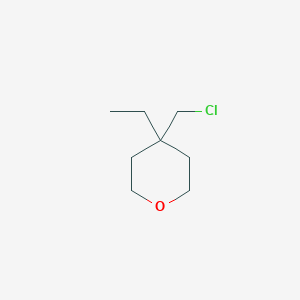





![(1R)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B13152392.png)

